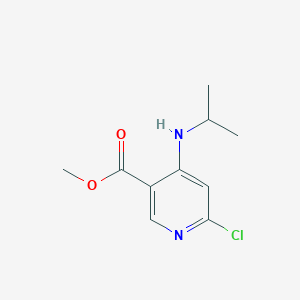

Methyl 6-chloro-4-(isopropylamino)nicotinate

Description

Methyl 6-chloro-4-(isopropylamino)nicotinate is a nicotinic acid derivative with a molecular formula of C10H12ClN2O2. It serves as a key intermediate in the synthesis of pharmaceuticals, including BLU-945, a next-generation EGFR inhibitor targeting resistance mutations in non-small cell lung cancer . The compound is synthesized via a two-step process:

Step 1: Reaction of methyl 4,6-dichloronicotinate with excess propan-2-amine in tetrahydrofuran at 60°C for 16 hours, yielding the title compound in 77% purity (LC-MS: m/z = 229 [M+1]) .

Step 2: Hydrolysis of the methyl ester group using lithium hydroxide in tetrahydrofuran/water at 80°C to produce 6-chloro-4-(isopropylamino)nicotinic acid (LC-MS: m/z = 215 [M+1]) .

Properties

Molecular Formula |

C10H13ClN2O2 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

methyl 6-chloro-4-(propan-2-ylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H13ClN2O2/c1-6(2)13-8-4-9(11)12-5-7(8)10(14)15-3/h4-6H,1-3H3,(H,12,13) |

InChI Key |

FZOUXZMOLDKKLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=NC=C1C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview and Starting Materials

The synthesis of methyl 6-chloro-4-(isopropylamino)nicotinate typically begins with 6-chloronicotinic acid or its derivatives, such as 2,6-dichloronicotinic acid. The 6-chloro substituent is preserved or selectively transformed, while the 4-position is functionalized with an isopropylamino group through nucleophilic substitution or amination reactions.

Esterification of 6-chloronicotinic Acid

A critical step is the esterification of 6-chloronicotinic acid to form the methyl ester:

- Method: The 6-chloronicotinic acid is reacted with methanol or isopropanol under reflux conditions, often in the presence of acid catalysts or using direct esterification techniques.

- Reaction Conditions: Refluxing with excess alcohol (methanol or isopropanol) for several hours (e.g., 6 to 18 hours) ensures complete esterification.

- Catalysts: Acid catalysts such as sulfuric acid or acid salts may be used to promote ester formation.

- Purification: Post-reaction, the mixture is neutralized (e.g., with ammonia or sodium hydroxide), extracted with organic solvents like methylene chloride, and the ester is purified by distillation or chromatography.

- Yields: Esterification yields are generally high, with reported isolated yields around 65-70% for methyl esters.

Introduction of the Isopropylamino Group at the 4-Position

The 4-position substitution with an isopropylamino group is achieved by nucleophilic aromatic substitution or amination of a suitable 4-halogenated intermediate:

- Starting Intermediate: 6-chloro-4-halonicotinic acid methyl ester (e.g., 4-chloro or 4-iodo derivative).

- Amination Reaction: The halogen at the 4-position is displaced by isopropylamine under heating conditions.

- Reaction Conditions: Heating the 6-chloro-4-halonicotinic acid methyl ester with isopropylamine in a polar aprotic solvent such as dioxane or tetrahydrofuran at elevated temperatures (e.g., 100 °C) for 12–18 hours.

- Catalysts/Additives: Bases like triethylamine may be added to scavenge generated acids and promote substitution.

- Workup: After completion, the reaction mixture is cooled, concentrated, and purified by extraction and chromatography.

- Yields: Moderate to good yields (around 60%) are typical for the amination step.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 6-chloronicotinic acid + methanol, reflux | Esterification to methyl 6-chloronicotinate | 65-70 |

| 2 | Methyl 6-chloro-4-halonicotinate + isopropylamine, TEA, 100 °C, 18 h | Nucleophilic substitution to introduce isopropylamino group | ~60 |

| 3 | Purification by extraction and chromatography | Isolation of methyl 6-chloro-4-(isopropylamino)nicotinate | - |

Alternative Synthetic Strategies

- Direct Amidation: Some methods involve coupling 6-chloronicotinic acid derivatives with isopropylamine using coupling reagents such as EDC·HCl and HOBt to form amide intermediates, followed by reduction or further modification to the amino substituent.

- Halogenation and Substitution: Starting from 2,6-dichloronicotinic acid, selective displacement of the 2-chloro group followed by functionalization at the 4-position can be employed to introduce the isopropylamino group.

- Catalytic Hydrogenation: For certain intermediates, catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) is used to reduce nitro or other functional groups to amines prior to alkylation.

Purification and Characterization

- Extraction: Organic solvents such as methylene chloride, chloroform, or ethyl acetate are used for extraction post-reaction.

- Chromatography: Silica gel column chromatography (e.g., with PE/EA mixtures) is standard for purification.

- Distillation: Vacuum distillation is used to purify esters, with boiling points reported around 70-72 °C at 0.6 mm Hg for isopropyl 6-methyl nicotinate analogues.

- Analytical Techniques: Gas chromatography, LC-MS, and NMR spectroscopy are employed to confirm purity and structure.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 6-chloronicotinic acid or 2,6-dichloronicotinic acid |

| Esterification Alcohol | Methanol or isopropanol |

| Esterification Conditions | Reflux, 6–18 hours |

| Amination Reagent | Isopropylamine |

| Amination Conditions | 100 °C, 12–18 hours, with TEA |

| Catalysts | Acid catalysts for esterification; base (TEA) for amination |

| Solvents | Methanol, isopropanol, dioxane, THF |

| Purification | Extraction with methylene chloride; silica gel chromatography; vacuum distillation |

| Typical Yields | Esterification: 65–70%; Amination: ~60% |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(isopropylamino)nicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 6-alkoxy or 6-aryloxy derivatives.

Oxidation: Oxidized products include nitro derivatives.

Reduction: Reduced products include amine derivatives.

Scientific Research Applications

Methyl 6-chloro-4-(isopropylamino)nicotinate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interaction of nicotinate derivatives with biological systems.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(isopropylamino)nicotinate involves its interaction with specific molecular targets. The isopropylamino group enhances its binding affinity to certain receptors, while the nicotinate moiety facilitates its transport across cell membranes. The compound may act as an agonist or antagonist, depending on the target receptor, and modulate various biochemical pathways.

Comparison with Similar Compounds

Key Findings:

Methyl 6-amino-4-chloronicotinate (CAS 10177-29-4) exhibits the highest similarity (0.95) due to identical ester and chloro groups but replaces the isopropylamino group with an amino group.

4-Chloro-6-methylnicotinic acid (CAS 1351479-18-9) shows moderate similarity (0.83). The absence of an ester group and presence of a methyl group may limit its utility in prodrug formulations compared to the methyl ester in the parent compound .

Methyl 4-chloronicotinate hydrochloride (CAS 73038-85-4) has a lower similarity (0.83) due to the lack of a substituent at position 4. The hydrochloride salt form may improve crystallinity but could alter pharmacokinetics .

Pharmacological Relevance:

- The isopropylamino group in Methyl 6-chloro-4-(isopropylamino)nicotinate enhances binding to hydrophobic pockets in kinase domains, a property less pronounced in analogs like 6-Amino-4-methylnicotinic acid .

- Derivatives with ester groups (e.g., Methyl 4-chloronicotinate hydrochloride) are more amenable to further functionalization, whereas carboxylic acid derivatives (e.g., 4-Chloro-6-hydroxynicotinic acid) are typically terminal metabolites .

Biological Activity

Methyl 6-chloro-4-(isopropylamino)nicotinate is a chlorinated derivative of nicotinic acid, notable for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClN₂O₂

- Molecular Weight : Approximately 212.63 g/mol

- Structural Features : The compound contains a chlorine atom and an isopropylamino group, which enhance its lipophilicity, potentially influencing its interactions with biological membranes and receptors.

Biological Activity Overview

Research indicates that methyl 6-chloro-4-(isopropylamino)nicotinate exhibits significant biological activity, particularly in pharmacology. Initial studies suggest that it may interact with various biological targets, including:

- Kinase Modulation : The compound has been identified as a potential modulator of kinases, including IRAK-4, which plays a critical role in inflammatory signaling pathways .

- Antiviral Activity : Preliminary findings suggest that it may possess antiviral properties, although further studies are necessary to quantify these effects and elucidate the underlying mechanisms.

The mechanisms through which methyl 6-chloro-4-(isopropylamino)nicotinate exerts its biological effects are still under investigation. However, the following points highlight potential pathways:

- Interaction with Kinases : As a kinase modulator, it may inhibit or activate specific kinases involved in cellular signaling pathways related to inflammation and immune responses.

- Receptor Binding : The lipophilic nature of the compound may facilitate its binding to various receptors, affecting downstream signaling cascades.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 6-chloro-4-(isopropylamino)nicotinate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-chloro-4-hydrazinylnicotinate | Hydrazine functional group | Potentially different biological activity profile |

| Methyl 5-chloro-2-methoxy-4-methyl nicotinate | Methoxy group instead of isopropylamine | Altered lipophilicity affecting absorption |

| Ethyl 6-chloro-4-(isopropylamino)nicotinate | Ethyl group instead of methyl | Variations in solubility and receptor binding |

This table illustrates how structural modifications can significantly influence biological activity and application potential, emphasizing the distinctiveness of methyl 6-chloro-4-(isopropylamino)nicotinate within this chemical family.

Case Studies and Research Findings

- Pharmacological Studies : In vitro studies have shown that methyl 6-chloro-4-(isopropylamino)nicotinate exhibits moderate inhibitory effects on specific kinases involved in inflammatory pathways. For example, compounds structurally related to this compound have demonstrated varying degrees of potency against HIV integrase, suggesting potential antiviral applications .

- Toxicological Assessments : Toxicity profiles indicate that while the compound shows promise in therapeutic applications, further evaluations are necessary to assess safety and efficacy in vivo.

- Synthetic Pathways : The synthesis of methyl 6-chloro-4-(isopropylamino)nicotinate typically involves multi-step processes that allow for precise control over the final product's structure and purity. This aspect is crucial for ensuring consistent biological activity in research applications.

Q & A

Q. What is the optimized synthetic route for Methyl 6-chloro-4-(isopropylamino)nicotinate, and how is its structure validated?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) of methyl 4,6-dichloronicotinate with excess isopropylamine in tetrahydrofuran (THF) at 60°C for 16 hours. Reaction progress is monitored by TLC, and purification is achieved via column chromatography (petroleum ether/ethyl acetate, 5:1). Structural validation employs LC-MS ([M+1] = 229) and further confirmation via H/C NMR and elemental analysis. Yield optimization (77%) is achieved by maintaining stoichiometric excess of isopropylamine (3 equivalents) .

Q. How do reaction parameters (solvent, temperature, stoichiometry) influence the synthesis yield?

- Methodological Answer :

- Solvent : Polar aprotic solvents like THF enhance nucleophilicity and stabilize intermediates.

- Temperature : Elevated temperatures (60°C) accelerate SNAr kinetics but may promote side reactions (e.g., over-alkylation).

- Stoichiometry : Excess isopropylamine (3 eq.) ensures complete substitution at the 4-position of the pyridine ring. Lower equivalents risk incomplete conversion, detectable via TLC or LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of isopropylamine substitution at the 4-position of the pyridine ring?

- Methodological Answer : Regioselectivity arises from electronic and steric factors. The 4-position is activated by electron-withdrawing chlorine and ester groups, making it more electrophilic. Computational studies (DFT) can map charge distribution, while experimental kinetic monitoring (e.g., in situ IR) identifies intermediates. Competing substitution at the 6-position is minimized due to steric hindrance from the methyl ester .

Q. How does varying the ester group (methyl vs. ethyl) impact hydrolysis kinetics or biological activity?

- Methodological Answer : Ester groups influence solubility and hydrolysis rates. For example, ethyl esters (e.g., Ethyl 6-chloro-4-((3-fluorocyclopentyl)amino)nicotinate, ) may exhibit slower hydrolysis in aqueous buffers compared to methyl esters. Comparative studies require pH-dependent kinetic assays (HPLC monitoring) and computational lipophilicity calculations (LogP) .

Q. What strategies address common impurities during synthesis, such as unreacted starting material or di-substituted by-products?

- Methodological Answer :

- Unreacted starting material : Optimize reaction time and temperature; confirm completion via LC-MS.

- Di-substituted by-products : Use controlled stoichiometry (1:3 substrate:amine ratio) and sequential addition of reagents. Purification via gradient column chromatography (increasing ethyl acetate polarity) isolates the mono-substituted product .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or bioactive intermediate?

- Methodological Answer :

- In vitro assays : Screen against kinase panels (e.g., EGFR, ALK) using fluorescence polarization or ADP-Glo™ assays.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing isopropylamine with cyclopentyl groups, ) and correlate substitutions with inhibitory potency (IC50 values). Molecular docking studies (AutoDock Vina) predict binding modes to kinase domains .

Data Analysis & Validation

Q. How should researchers validate contradictory spectral data (e.g., LC-MS vs. NMR) for this compound?

- Methodological Answer :

- LC-MS discrepancies : Check for adduct formation (e.g., sodium/potassium ions) or solvent impurities. Confirm using high-resolution MS (HRMS).

- NMR anomalies : Ensure complete deuterated solvent exchange (e.g., DMSO-d6) and rule out residual protons from purification (e.g., ethyl acetate). Cross-validate with 2D NMR (COSY, HSQC) .

Q. What criteria establish the reliability of synthetic protocols for this compound in peer-reviewed studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.